3,4-Diaminocyclobut-3-ene-1,2-dione
Overview
Description
3,4-Diaminocyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C4H4N2O2 . It is a white to yellow solid and has been used in the development of CXCR2 receptor antagonists for the treatment of inflammatory disorders .
Molecular Structure Analysis
The molecular structure of 3,4-Diaminocyclobut-3-ene-1,2-dione is represented by the InChI code1S/C4H4N2O2/c5-1-2(6)4(8)3(1)7/h5-6H2
. The molecular weight is 112.09 . Physical And Chemical Properties Analysis
3,4-Diaminocyclobut-3-ene-1,2-dione is a white to yellow solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The CAS number is 5231-89-0 .Scientific Research Applications
CXCR2 Receptor Antagonists
3,4-Diaminocyclobut-3-ene-1,2-dione has been used in the development of CXCR2 receptor antagonists . The CXC chemokine receptor 2 (CXCR2) plays a key role in a number of inflammatory disorders . These small-molecule chemokine receptor antagonists have demonstrated the ability to inhibit CXCR2-mediated recruitment of inflammatory cells in vitro .
Treatment of Inflammatory Disorders
The compound has shown efficacy in vivo in various animal models of inflammation . This makes it a potential candidate for the treatment of inflammatory disorders .
Clinical Evaluation
The 3,4-diaminocyclobut-3-ene-1,2-dione-based CXCR2 receptor antagonist class, including SCH 527123, is currently in mid-stage clinical evaluation . This shows its potential in clinical applications .
Production of Diethoxy-cyclobutenedione
3,4-Diaminocyclobut-3-ene-1,2-dione is used to produce diethoxy-cyclobutenedione by heating . This indicates its role in chemical synthesis .
Pharmaceutical Intermediates
The compound serves as a pharmaceutical intermediate , which means it is used in the production of various pharmaceuticals .
Production of Squarylium Dyes and Photoconducting Squaraines
3,4-Diaminocyclobut-3-ene-1,2-dione is used in the production of squarylium dyes and photoconducting squaraines . These are used in various applications, including optical devices and solar cells .
Contact Sensitizer in the Treatment of Alopecia and Warts
The dibutylester of 3,4-Diaminocyclobut-3-ene-1,2-dione is used as a contact sensitizer in the treatment of alopecia and warts . This shows its potential in dermatological treatments .
Mechanism of Action
Target of Action
The primary target of 3,4-Diaminocyclobut-3-ene-1,2-dione is the CXC chemokine receptor 2 (CXCR2) . This receptor plays a key role in a number of inflammatory disorders .
Mode of Action
3,4-Diaminocyclobut-3-ene-1,2-dione acts as a CXCR2 receptor antagonist . It inhibits CXCR2-mediated recruitment of inflammatory cells . This interaction with its targets results in the suppression of inflammation.
Biochemical Pathways
The compound affects the chemokine signaling pathway . By inhibiting the CXCR2 receptor, it disrupts the normal signaling process that leads to the recruitment of inflammatory cells. This results in a reduction of inflammation.
Pharmacokinetics
This makes them suitable for drug development .
Result of Action
The result of the action of 3,4-Diaminocyclobut-3-ene-1,2-dione is the inhibition of inflammation . By blocking the CXCR2 receptor, it prevents the recruitment of inflammatory cells, thereby reducing inflammation .
Safety and Hazards
3,4-Diaminocyclobut-3-ene-1,2-dione is classified under GHS07 for safety. The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
3,4-Diaminocyclobut-3-ene-1,2-dione has been used in the development of CXCR2 receptor antagonists, which have shown promising results in early human clinical trials for the treatment of inflammatory disorders . This suggests potential future directions in the development of anti-inflammatory agents.
properties
IUPAC Name |
3,4-diaminocyclobut-3-ene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-1-2(6)4(8)3(1)7/h5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUACDRFRFTWMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381784 | |
Record name | Squaramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5231-89-0 | |
Record name | 3,4-Diamino-3-cyclobutene-1,2-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5231-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Squaramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diaminocyclobut-3-ene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SQUARAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8TZB9ESJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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